5-amino-2-chloro-4-sulfobenzoic acid
Overview
Description
5-amino-2-chloro-4-sulfobenzoic acid is a chemical compound with the molecular formula C₇H₆ClNO₅S and a molecular weight of 251.64 g/mol . It is known for its unique combination of functional groups, including an amino group, a chloro group, and a sulfo group attached to a benzoic acid core. This compound is utilized in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-amino-2-chloro-4-sulfo- typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 5-amino-2-sulfobenzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 5-amino-2-chloro-4-sulfo- is scaled up using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-chloro-4-sulfobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted benzoic acids, sulfonic acids, and amines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-amino-2-chloro-4-sulfobenzoic acid finds applications in several scientific research fields:
Mechanism of Action
The mechanism of action of benzoic acid, 5-amino-2-chloro-4-sulfo- involves its interaction with specific molecular targets and pathways. The sulfo group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules. The amino and chloro groups contribute to its reactivity, allowing it to form covalent bonds with target proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 5-amino-2-chloro-: Lacks the sulfo group, resulting in different solubility and reactivity properties.
Benzoic acid, 5-amino-4-sulfo-: Lacks the chloro group, affecting its chemical behavior and applications.
Benzoic acid, 2-amino-4-sulfo-: Has a different substitution pattern, leading to variations in its chemical and biological properties.
Uniqueness
5-amino-2-chloro-4-sulfobenzoic acid is unique due to the presence of all three functional groups (amino, chloro, and sulfo) on the benzoic acid core. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-amino-2-chloro-4-sulfobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO5S/c8-4-2-6(15(12,13)14)5(9)1-3(4)7(10)11/h1-2H,9H2,(H,10,11)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSAMPZLJLDOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)S(=O)(=O)O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064027 | |
Record name | Benzoic acid, 5-amino-2-chloro-4-sulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5855-78-7 | |
Record name | 5-Amino-2-chloro-4-sulfobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5855-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-amino-2-chloro-4-sulfo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 5-amino-2-chloro-4-sulfo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 5-amino-2-chloro-4-sulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-chloro-4-sulphobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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